N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine
Description
Properties
IUPAC Name |
5-bromo-4-methyl-N-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVULYIUQLVRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219957-62-6 | |
| Record name | 5-Bromo-4-methyl-N-phenyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Typical Reaction Conditions for 2-Bromo-5-methylpyridine:
| Reagents & Conditions | Details |
|---|---|
| Starting material | 2-methylpyridine |
| Brominating agent | N-bromosuccinimide (NBS) |
| Radical initiator | AIBN or benzoyl peroxide |
| Solvent | Carbon tetrachloride (CCl4) |
| Temperature | Reflux (~75 °C) |
| Reaction time | 3 to 6 hours |
| Workup | Extraction with ethyl acetate, drying over MgSO4, purification by silica gel chromatography |
| Yield | Moderate to high yields reported |
This method selectively brominates the methyl group to form 2-bromo-5-bromomethylpyridine, which can be further transformed into the desired pyridinyl amine.
Amination to Form N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine
The key step involves the formation of the N-phenylamine linkage on the pyridine ring. This can be achieved by:
- Nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine derivative.
- Transition metal-catalyzed C-N coupling reactions (Buchwald-Hartwig amination or related Pd-catalyzed methods) between 5-bromo-4-methyl-2-chloropyridine and aniline.
Example of Pd-Catalyzed Amination:
| Parameter | Details |
|---|---|
| Catalyst | Pd-based catalysts (e.g., Pd(OAc)2 with phosphine ligands) |
| Base | Potassium carbonate or sodium tert-butoxide |
| Solvent | Polar aprotic solvents like DMF or toluene |
| Temperature | 80–110 °C |
| Reaction time | 12–24 hours |
| Atmosphere | Inert atmosphere (N2 or Ar) |
| Outcome | Formation of this compound with good yields |
This method is favored for its efficiency and selectivity in forming C-N bonds on heteroaromatic rings.
Summary Data Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents & Conditions | Yield/Outcome | Notes |
|---|---|---|---|---|
| Bromination of 2-methylpyridine | Radical bromination with NBS | NBS, AIBN or benzoyl peroxide, CCl4, reflux 3-6 h | Moderate to high yields | Produces 2-bromo-5-bromomethylpyridine |
| Amination (Pd-catalyzed) | Buchwald-Hartwig amination | Pd catalyst, K2CO3, DMF, 80-110 °C, inert atmosphere | Good yields | Forms this compound |
| One-pot coupling strategies | Cyclocondensation + coupling | Various catalysts, solvents, microwave-assisted | Efficient, time-saving | Applicable for complex heteroaryl amines |
Research Findings and Considerations
- Radical bromination using NBS is well-established for selective functionalization of methyl groups on pyridine rings, yielding bromomethyl intermediates essential for further substitution.
- Pd-catalyzed amination reactions are highly effective for forming C-N bonds in heteroaromatic systems, providing good regioselectivity and yield.
- Reaction parameters such as temperature, solvent choice, and catalyst loading critically influence the efficiency and purity of the final product.
- Environmentally friendly and cost-effective processes are being developed for related compounds, emphasizing solvent-free or solvent-minimized conditions and recyclable catalysts, which could be adapted for this compound’s synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride. Substitution reactions can lead to the formation of various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridinamines and Pyrimidinamines
4-Bromo-N,N-dimethylpyrimidin-2-amine (CAS 959240-54-1)
- Structural differences : Pyrimidine ring instead of pyridine; dimethylamine substituent.
- Similarity score : 0.76 .
- Applications : Used in kinase inhibitor synthesis due to pyrimidine’s prevalence in drug scaffolds.
- Reactivity : Pyrimidine’s two nitrogen atoms increase polarity and hydrogen-bonding capacity compared to pyridine derivatives .
5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine (CAS Not Provided)
- Structural differences : Chlorine at position 2; fluorine on the phenyl ring.
- Molecular weight : 302.53 g/mol .
- Applications: Potential as a halogen-rich intermediate for cross-coupling reactions. Fluorine enhances metabolic stability in pharmaceuticals .
5-Bromo-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine (CAS 1220017-48-0)
Enantioselectivity and Ligand Performance
N-Phenylamine derivatives with pyridine or triazine scaffolds exhibit varying enantioselectivity in catalytic reactions. For example:
- Triazine-based ligands (e.g., 1a-1d in ) show superior enantioselectivity (up to 95% ee) in copper-catalyzed nitroaldol reactions compared to pyridine-based analogs (e.g., 2a-2c, 3a-3c). This is attributed to triazine’s stronger electron-withdrawing effects and rigid geometry .
- Pyridine-based ligands , including N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine, may offer tunable steric effects but lower catalytic efficiency .
Data Table: Key Compounds and Properties
Research Findings and Trends
- Synthetic Accessibility : Brominated pyridinamines are typically synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution, as seen in and .
- Structure-Activity Relationships : Electron-withdrawing groups (Br, Cl) enhance reactivity in cross-coupling reactions, while alkyl groups (CH₃) improve solubility .
- Emerging Applications : Brominated N-phenylamines are gaining traction in organic electronics, with patents citing derivatives in hole-transport materials for perovskite solar cells .
Biological Activity
N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a bromine atom and a methyl group attached to a pyridine ring, along with a phenyl group. Its molecular formula is with a molecular weight of approximately 263.13 g/mol. The presence of the bromine atom, which can participate in nucleophilic substitution reactions, enhances its reactivity and potential biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. This compound has been studied for its ability to inhibit various kinases, which are critical in cell signaling pathways related to cancer and other diseases .
Antitumor Properties
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines, including A549 lung cancer cells. The compound's activity is attributed to its ability to inhibit specific kinases involved in cancer cell survival and proliferation .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar compounds with pyridine rings have been documented for their broad-spectrum antimicrobial activities, suggesting that this compound may possess similar properties due to its structural characteristics.
Case Studies
- Inhibition of ULK1 Kinase : A study highlighted the inhibition of ULK1 kinase by derivatives related to this compound, which plays a significant role in autophagy processes in cancer cells. The findings suggest that targeting ULK1 could be a viable therapeutic strategy for treating non-small cell lung cancer (NSCLC) .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications on the phenyl ring significantly affect the biological activity of related compounds. This indicates that fine-tuning the chemical structure can enhance the efficacy of this compound as an antitumor agent .
Data Table: Biological Activities Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination. For brominated pyridine derivatives, coupling a bromo-substituted pyridine scaffold (e.g., 5-bromo-4-methyl-2-pyridinyl) with aniline derivatives is effective. Catalytic systems like Pd(PPh₃)₄ with ligands (e.g., Xantphos) enhance cross-coupling efficiency. Solvent selection (e.g., toluene or DMF) and temperature control (80–120°C) are critical for yield optimization. Intermediate purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromo and methyl groups on pyridine). Aromatic protons appear as doublets in δ 7.0–8.5 ppm.
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and torsion angles. Software like WinGX and ORTEP-3 visualizes thermal ellipsoids and molecular packing .
- IR Spectroscopy : Confirms N–H stretching (3200–3400 cm⁻¹) and C–Br vibrations (600–800 cm⁻¹).
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational models be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static models. Cross-validation strategies include:
- SC-XRD Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries.
- Solvent-Modified DFT : Use polarizable continuum models (PCM) to simulate solvent effects on NMR chemical shifts.
- Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange broadening .
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence material properties?
- Methodological Answer : SC-XRD reveals weak C–H⋯π and N–H⋯N hydrogen bonds (2.8–3.2 Å) that stabilize the lattice. For example, in this compound, methyl groups participate in C–H⋯O interactions with methoxy acceptors (distance: 3.1 Å), forming polymeric chains. These interactions affect solubility and melting points. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H-bonding, 25% van der Waals) .
Q. Which computational methods predict the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using Gaussian09 with B3LYP/6-31G(d). A narrow gap (<4 eV) suggests high electrophilicity.
- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., lone pair donation from N to σ* orbitals of Br).
- Molecular Electrostatic Potential (MEP) Maps : Highlight electrophilic regions (e.g., Br substituents) for Suzuki-Miyaura coupling .
Q. How can thermodynamic properties like impact sensitivity be predicted for derivatives of this compound?
- Methodological Answer : Use empirical equations based on molecular descriptors. For example:
where is the drop height for 50% explosion probability. Experimental validation via BAM drop-weight testing is recommended. Derivatives with higher bromine content show reduced sensitivity due to steric hindrance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
